molecular formula C10H10F3N B13046578 (2R)-2-(2,3,4-Trifluorophenyl)pyrrolidine

(2R)-2-(2,3,4-Trifluorophenyl)pyrrolidine

Cat. No.: B13046578
M. Wt: 201.19 g/mol
InChI Key: PYOJFMTWWYPLCK-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-(2,3,4-Trifluorophenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a trifluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(2,3,4-Trifluorophenyl)pyrrolidine typically involves the reaction of a suitable pyrrolidine precursor with a trifluorophenyl reagent. One common method includes the use of a Grignard reagent derived from 2,3,4-trifluorobromobenzene, which reacts with a protected pyrrolidine derivative under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(2,3,4-Trifluorophenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the trifluorophenyl group, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the fully reduced pyrrolidine derivative.

    Substitution: Formation of substituted trifluorophenyl derivatives.

Scientific Research Applications

(2R)-2-(2,3,4-Trifluorophenyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-2-(2,3,4-Trifluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group can enhance the compound’s binding affinity and selectivity, leading to its desired biological effects. The pyrrolidine ring provides structural rigidity and contributes to the compound’s overall stability.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(2,3,4-Trifluorophenyl)pyrrolidine
  • (2R)-2-(2,4,5-Trifluorophenyl)pyrrolidine
  • (2R)-2-(2,3,5-Trifluorophenyl)pyrrolidine

Uniqueness

(2R)-2-(2,3,4-Trifluorophenyl)pyrrolidine is unique due to the specific positioning of the trifluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The (2R) configuration also imparts chirality, which can be crucial for its interaction with chiral biological targets.

Properties

Molecular Formula

C10H10F3N

Molecular Weight

201.19 g/mol

IUPAC Name

(2R)-2-(2,3,4-trifluorophenyl)pyrrolidine

InChI

InChI=1S/C10H10F3N/c11-7-4-3-6(9(12)10(7)13)8-2-1-5-14-8/h3-4,8,14H,1-2,5H2/t8-/m1/s1

InChI Key

PYOJFMTWWYPLCK-MRVPVSSYSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=C(C(=C(C=C2)F)F)F

Canonical SMILES

C1CC(NC1)C2=C(C(=C(C=C2)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.